molecular formula C29H26FN5O2 B2403480 4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide CAS No. 1110977-87-1

4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide

Cat. No.: B2403480
CAS No.: 1110977-87-1
M. Wt: 495.558
InChI Key: WZWKWSDZRXVNOV-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide is a synthetic organic compound with significant potential in various scientific fields. It's known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Starting Materials: : Key starting materials include 3-fluorophenyl acetic acid, tert-butylbenzene, and suitable reagents for imidazole and oxadiazole ring formation.

  • Formation of Oxadiazole: : The 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety can be synthesized via cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions.

  • Imidazole Attachment: : The oxadiazole derivative is then reacted with a suitable imidazole derivative to form the imidazolyl moiety.

  • Final Coupling: : Finally, this intermediate is coupled with 4-tert-butylbenzoyl chloride in the presence of a base, typically under mild conditions to afford the final product.

Industrial Production Methods

Industrial-scale production often follows a similar synthetic pathway but may incorporate more efficient and scalable techniques such as continuous flow reactions, optimized catalysts, and solvent recycling to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of reactions, including:

  • Oxidation: : The presence of aromatic rings can facilitate oxidation reactions, forming quinones and other oxidized derivatives.

  • Reduction: : The compound may be reduced under hydrogenation conditions, especially the imidazole and oxadiazole rings.

  • Substitution: : The benzamide and fluorophenyl groups can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Often requires oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Catalytic hydrogenation typically uses palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Utilizes reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

The products depend on the specific reactions:

  • Oxidation: : Yields quinones and other oxidized aromatic derivatives.

  • Reduction: : Yields reduced aromatic or aliphatic derivatives.

  • Substitution: : Forms new aromatic or aliphatic substituted derivatives.

Scientific Research Applications

Chemistry

The compound is valuable in organic synthesis as a precursor for more complex molecules and as a model compound in mechanistic studies.

Biology

In biological research, it's used as a probe to study enzyme-substrate interactions, particularly involving its oxadiazole and imidazole moieties.

Medicine

Potential pharmaceutical applications include its use as a lead compound in drug discovery, targeting specific enzymes and receptors due to its unique structural features.

Industry

Industrially, it can be used in the development of advanced materials, particularly in the fields of electronics and nanotechnology, where its stability and electronic properties are advantageous.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions with biological macromolecules:

  • Molecular Targets: : It can target enzymes, receptors, and other proteins, binding through its imidazole and oxadiazole rings.

  • Pathways Involved: : Depending on its application, it may modulate signaling pathways, inhibit enzyme activity, or act as a ligand for specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylbenzamide: : Shares the benzamide core but lacks the complexity of the oxadiazole and imidazole rings.

  • 3-fluorophenyl derivatives: : Similar in containing the fluorophenyl moiety but may have different functional groups and overall structure.

  • Imidazole derivatives: : While sharing the imidazole ring, these compounds vary widely in their other substituents and resulting properties.

Unique Features

  • The combination of 3-fluorophenyl, oxadiazole, and imidazole moieties in a single molecule distinguishes this compound from its peers, providing a unique set of chemical and biological properties.

Properties

IUPAC Name

4-tert-butyl-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O2/c1-29(2,3)22-11-9-20(10-12-22)27(36)32-24-13-7-19(8-14-24)16-35-17-25(31-18-35)28-33-26(34-37-28)21-5-4-6-23(30)15-21/h4-15,17-18H,16H2,1-3H3,(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWKWSDZRXVNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC(=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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